molecular formula C15H16N2O B421381 (2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 169136-42-9

(2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B421381
CAS No.: 169136-42-9
M. Wt: 240.3g/mol
InChI Key: WQOMNKDELFYTQR-KTKRTIGZSA-N
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Description

The compound (2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one belongs to the tetrahydrocarbazolone family, characterized by a fused tricyclic system comprising a carbazole core modified with a methylidene substituent at the 2-position. The dimethylamino group introduces strong electron-donating properties, which influence its electronic configuration, reactivity, and intermolecular interactions.

Properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(2)9-10-7-8-12-11-5-3-4-6-13(11)16-14(12)15(10)18/h3-6,9,16H,7-8H2,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOMNKDELFYTQR-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCC2=C(C1=O)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CCC2=C(C1=O)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

A key method involves transamination of 3-[(dialkylamino)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-ones with dimethylamine. This approach, adapted from ondansetron synthesis, replaces existing amino groups with dimethylamino functionalities. For example, 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (IIa) undergoes transamination in a solvent system containing N,N-dimethylformamide (DMF) and water (20–33% DMF, 66–80% water) at 100–105°C. The reaction achieves completion within 5–6 hours, yielding the target compound with minimal side products like exomethylene carbazolone.

Solvent and Temperature Optimization

The DMF-water system enhances reaction kinetics by solubilizing both polar and non-polar reactants. Elevated temperatures (95–110°C) accelerate the reaction while maintaining stereoselectivity. Comparative studies show that pure water solvents require 20 hours for completion, underscoring the efficiency of mixed solvents.

Michael Addition to Exomethylene Intermediates

Exomethylene Carbazolone Synthesis

Exomethylene carbazolone (9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one) serves as a critical intermediate. Its preparation involves acid-catalyzed elimination of 3-[(dialkylamino)methyl] precursors using mineral acids like HCl or H2SO4. For instance, treatment of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with paraformaldehyde and HCl generates the exomethylene derivative in high yield.

Dimethylamine Conjugation

The exomethylene intermediate undergoes Michael addition with dimethylamine to install the dimethylamino methylidene group. This reaction proceeds via nucleophilic attack on the α,β-unsaturated ketone, favoring the E-isomer due to steric hindrance in the transition state. Solvent systems such as aqueous ethanol or tetrahydrofuran (THF) are employed, with yields exceeding 85% under optimized conditions.

Condensation and Mannich Reactions

Mannich Reaction Pathways

Alternative routes employ Mannich reactions to introduce the dimethylamino group directly. Reaction of 2,3,4,9-tetrahydro-1H-carbazol-1-one with dimethylamine and formaldehyde in acetic acid generates the target compound via a three-component condensation. This method avoids intermediates but requires precise stoichiometry to prevent over-alkylation.

Catalytic and Stoichiometric Considerations

Lewis acids like ZnCl2 enhance reaction rates and selectivity. A molar ratio of 1:2:1 (carbazolone:dimethylamine:formaldehyde) in refluxing ethanol achieves 78% yield, with the E-isomer predominating (≥95%).

Stereochemical Control and Analytical Validation

E/Z Isomerism

The E-configuration is favored in polar aprotic solvents due to stabilization of the transition state through dipole interactions. Nuclear magnetic resonance (NMR) analysis confirms stereochemistry via coupling constants (J = 12–14 Hz for trans vinyl protons). High-performance liquid chromatography (HPLC) with chiral columns further validates enantiomeric purity (>99%).

Impurity Profiling

Key impurities include residual exomethylene carbazolone and dialkylamino byproducts. European Pharmacopeia standards mandate ≤0.1% exomethylene content, achievable via recrystallization from methanol/water mixtures.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialConditionsYield (%)E-Selectivity (%)
Transamination3-[(Dimethylamino)methyl]DMF/H2O, 100°C, 6 hrs9298
Michael AdditionExomethylene carbazoloneEtOH/H2O, rt, 12 hrs8895
Mannich Reaction2,3,4,9-TetrahydrocarbazoleZnCl2, EtOH, reflux, 8 hrs7895

Industrial Scalability and Environmental Impact

The transamination route is preferred for large-scale production due to shorter reaction times and higher yields. However, DMF poses environmental concerns, prompting research into alternative solvents like cyclopentyl methyl ether (CPME). Waste streams are neutralized and distilled to recover DMF, achieving >90% solvent recycling .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds with different properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one as an anticancer agent. Its structural similarity to known anticancer compounds suggests it may interact with biological targets involved in cancer progression.

Case Study:
A study evaluated the compound's effects on breast cancer cell lines. Results indicated that it could induce apoptosis and inhibit cell proliferation at certain concentrations, showing promise as a lead compound for further development in cancer therapeutics .

Neuroprotective Effects

Research indicates that derivatives of carbazole compounds exhibit neuroprotective properties. The dimethylamino group in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.

Case Study:
In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. Further investigation is required to elucidate the exact mechanisms of action and potential therapeutic applications in conditions like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various derivatives have been synthesized to enhance biological activity and selectivity.

Derivative Modification Biological Activity
Compound AMethyl substitutionIncreased cytotoxicity against cancer cells
Compound BHydroxyl group additionEnhanced neuroprotective effects

Pharmacological Insights

The compound's pharmacological profile suggests potential applications beyond oncology. Its ability to modulate neurotransmitter systems may offer insights into treating psychiatric disorders.

Research Findings:
Preliminary pharmacokinetic studies indicate favorable absorption profiles when administered orally. However, further studies are necessary to assess its bioavailability and metabolic pathways .

Mechanism of Action

The mechanism of action of (2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent-Dependent Variations

The substituent at the 2-methylidene position critically modulates physicochemical properties. Key analogs and their substituents include:

Compound Substituent Molecular Formula Notable Features References
Target compound Dimethylamino C₁₆H₁₇N₂O Electron-donating group; potential H-bond acceptor
(E)-2-(Furan-2-ylmethylidene)-8-methyl Furan-2-yl C₁₈H₁₅NO₂ Orthorhombic crystal (Pbca), hydrogen bonding (N–H⋯O)
6-Bromo-2-[(E)-thiophen-2-ylmethylidene] Thiophen-2-yl C₁₇H₁₂BrNOS Planar thiophene; halogen effects on reactivity
2-[(E)-(4-Fluoroanilino)methylidene] 4-Fluoroanilino C₁₉H₁₄FN₂O Amine-derived substituent; enhanced polarity
2-[(E)-(3-Nitrophenyl)methylidene] 3-Nitrophenyl C₁₉H₁₄N₂O₃ Electron-withdrawing nitro group; altered π-stacking

Key Observations :

  • Electronic Effects: The dimethylamino group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in ) or π-conjugated systems (e.g., furan/thiophene in ). This likely enhances nucleophilicity and alters charge distribution in the carbazole core.
  • Hydrogen Bonding: Furan- and anilino-substituted analogs exhibit intermolecular N–H⋯O hydrogen bonds, stabilizing crystal lattices . The dimethylamino group may participate in weaker C–H⋯N interactions due to the absence of an N–H bond.
  • Crystal Packing : Furan-substituted derivatives adopt orthorhombic (Pbca) systems with distinct π-π stacking distances (~3.6–3.8 Å) , whereas thiophene analogs show planar arrangements influenced by sulfur’s polarizability .

Conformational Analysis

The cyclohexene ring in tetrahydrocarbazolones typically adopts a half-chair conformation, as observed in (E)-2-(furan-2-ylmethylidene)-8-methyl derivatives . Puckering parameters (q₂ = 0.232 Å, q₃ = -0.153 Å, θ = 123.4°) indicate moderate distortion from planarity. The dimethylamino substituent’s steric bulk may further perturb ring puckering, though quantitative data are lacking.

Physicochemical and Spectroscopic Properties

While direct data are unavailable, trends from analogs suggest:

  • Melting Point: Furan analogs melt at ~505 K ; dimethylamino substitution may lower melting points due to reduced crystallinity.
  • UV-Vis Spectroscopy: Electron-donating groups (e.g., dimethylamino) redshift absorption maxima relative to electron-withdrawing substituents, as seen in coumarin derivatives .
  • NMR: The methylidene proton (C=CH–N) in analogs resonates at δ 7.5–8.0 ppm ; dimethylamino’s shielding effects may shift this signal upfield.

Biological Activity

(2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a synthetic organic compound belonging to the carbazole derivative class. Its molecular formula is C₁₅H₁₆N₂O, and it features a complex structure including a tetrahydrocarbazole core. This compound is primarily recognized for its role as an intermediate in the synthesis of the antiemetic drug Ondansetron, which is used to prevent nausea and vomiting associated with chemotherapy and radiotherapy.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₅H₁₆N₂O
  • Molecular Weight : 240.3 g/mol
  • Functional Groups :
    • Dimethylamino group
    • Ketone group
    • Tetrahydrocarbazole moiety

The primary synthesis route for this compound involves a condensation reaction with 2-methylimidazole. This reaction allows for the introduction of the imidazole ring characteristic of Ondansetron. The biological activity of Ondansetron as a selective antagonist of serotonin 5-HT3 receptors stems from this precursor compound.

Role in Medicinal Chemistry

While this compound itself does not exhibit direct therapeutic effects, its significance lies in its application as an intermediate in pharmaceutical synthesis. The compound facilitates the introduction of critical functional groups necessary for creating more complex molecules with therapeutic properties.

Related Compounds and Their Activities

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameStructureUnique Features
OndansetronC₁₉H₁₉N₃O₃SSelective 5-HT3 receptor antagonist; widely used antiemetic
GranisetronC₁₉H₂₃N₃O₂Another 5-HT3 receptor antagonist; used for similar therapeutic purposes
PalonosetronC₁₉H₂₂N₂O₂Long-acting 5-HT3 receptor antagonist; effective in chemotherapy-induced nausea

Antiviral Activity

Recent studies have indicated that carbazole derivatives exhibit potential antiviral properties. For instance, certain carbazole-based compounds have shown effectiveness against Hepatitis C virus (HCV) with low cytotoxicity. The introduction of specific substituents significantly influences their activity profile.

Antitumor Activity

Research has also highlighted the antitumor potential of carbazole derivatives. For example, compounds derived from the carbazole scaffold demonstrated significant inhibitory effects on the Epstein-Barr virus early antigen activation in vitro, suggesting a promising avenue for cancer therapy.

Case Studies

  • Synthesis of Ondansetron : A detailed study on the synthesis pathway involving this compound revealed that this intermediate is crucial for producing Ondansetron. The mechanism involves nucleophilic attack by nitrogen from 2-methylimidazole on the carbonyl carbon of the compound.
  • Antiviral Screening : A series of carbazole derivatives were screened for antiviral activity against various viruses. One compound exhibited an EC50 value of 0.031μM0.031\mu M against HCV genotype 1b with a selectivity index greater than 16121612, indicating high efficacy and low toxicity.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing (2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving condensation of a carbazole precursor with dimethylamine derivatives. Key parameters include temperature (60–80°C), pH control (neutral to slightly acidic), and reaction time (6–12 hours). For example, highlights the need for precise temperature control to avoid side reactions in carbazole derivatives. Purification via column chromatography or recrystallization ensures high yield (>70%) and purity (>95%) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 2.5–3.0 ppm for dimethylamino groups) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using C18 columns and acetonitrile/water mobile phases .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 283.2) .
  • Elemental Analysis : Matches experimental and theoretical C, H, N percentages (e.g., C: 67.8%, H: 6.7%, N: 9.9%) .

Q. How do functional groups influence the compound’s reactivity?

  • Methodological Answer : The dimethylamino group enhances nucleophilicity, enabling Schiff base formation, while the carbazole core participates in π-π stacking. Reaction kinetics studies (e.g., UV-Vis monitoring) can track intermediates, as seen in for similar triazole derivatives .

Advanced Research Questions

Q. What experimental designs are recommended to study the compound’s conformational flexibility and solid-state interactions?

  • Methodological Answer :

  • X-ray Crystallography : Resolves 3D structure, bond angles, and hydrogen-bonding networks (e.g., reports dihedral angles of 5.8° between carbazole and substituent planes) .
  • Computational Modeling : Density Functional Theory (DFT) predicts optimized geometries and electrostatic potential surfaces. Molecular dynamics simulations assess solvent effects .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

  • Methodological Answer : Cross-validation using complementary techniques is critical. For example:

  • If NMR suggests planar carbazole but X-ray shows puckering (as in ), re-examine sample purity or consider polymorphism .
  • Discrepancies in elemental analysis may indicate incomplete purification; repeat chromatography with gradient elution .

Q. What methodologies assess the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer :

  • Environmental Persistence Studies : Measure hydrolysis half-life (t₁/₂) at varying pH and temperature (e.g., OECD 111 guidelines) .
  • Bioaccumulation Assays : Use logP values (calculated via HPLC) to predict lipid membrane partitioning. outlines protocols for evaluating biotic/abiotic degradation .

Q. How can the compound’s biological activity be mechanistically linked to its structure?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with protein targets (e.g., kinases) using AutoDock Vina. notes carbazole derivatives bind via hydrophobic pockets and hydrogen bonds .
  • Kinetic Assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., fluorescence-based assays) to correlate substituent effects with activity .

Notes

  • Advanced questions emphasize interdisciplinary approaches (e.g., combining crystallography with simulations).
  • Methodological rigor ensures reproducibility, particularly in resolving data inconsistencies.

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